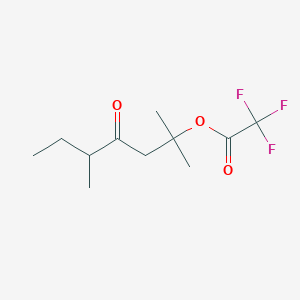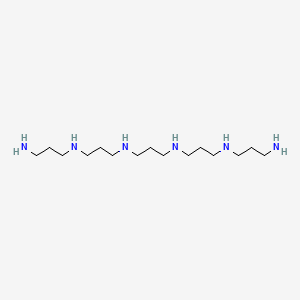
4,8,12,16-Tetraazanonadecane-1,19-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12,16-Tetraazanonadecane-1,19-diamine is a chemical compound with the molecular formula C19H44N6 It is characterized by the presence of four nitrogen atoms and two amine groups, making it a polyamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8,12,16-Tetraazanonadecane-1,19-diamine typically involves the reaction of primary amines with alkyl halides under controlled conditions. One common method is the reaction of ethylenediamine with a suitable alkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4,8,12,16-Tetraazanonadecane-1,19-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives
Scientific Research Applications
4,8,12,16-Tetraazanonadecane-1,19-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a stabilizing agent for proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 4,8,12,16-Tetraazanonadecane-1,19-diamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its polyamine structure allows it to interact with nucleic acids and proteins, potentially stabilizing their structures and affecting their functions .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another polyamine with four nitrogen atoms, used in similar applications but with a different ring structure.
1,4,8,12-Tetraazacyclopentadecane: A polyamine with a similar number of nitrogen atoms but a different carbon chain length and structure
Uniqueness: 4,8,12,16-Tetraazanonadecane-1,19-diamine is unique due to its linear structure and the presence of two terminal amine groups, which provide distinct reactivity and binding properties compared to cyclic polyamines. This makes it particularly useful in applications requiring specific interactions with metal ions, proteins, and nucleic acids .
Properties
CAS No. |
63833-74-9 |
|---|---|
Molecular Formula |
C15H38N6 |
Molecular Weight |
302.50 g/mol |
IUPAC Name |
N'-[3-[3-[3-(3-aminopropylamino)propylamino]propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H38N6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h18-21H,1-17H2 |
InChI Key |
UJMCAHHGTKIXAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCNCCCNCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


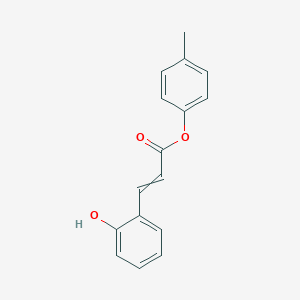
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
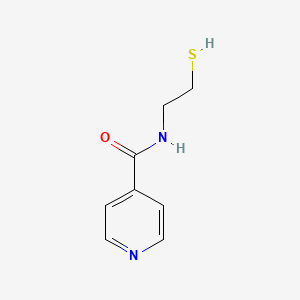
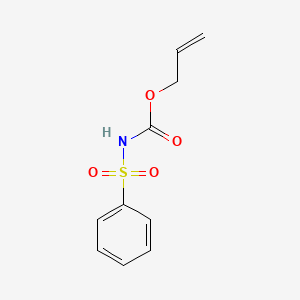
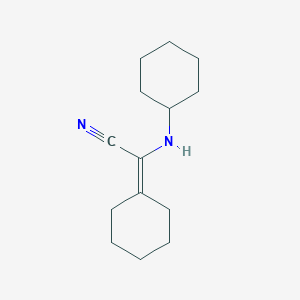
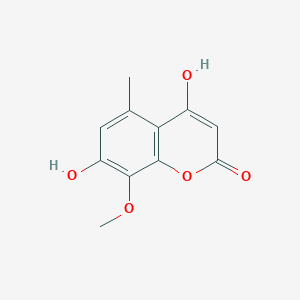
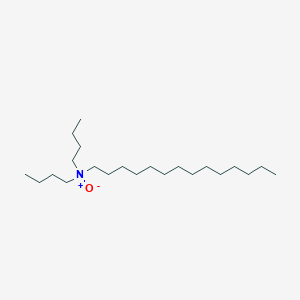
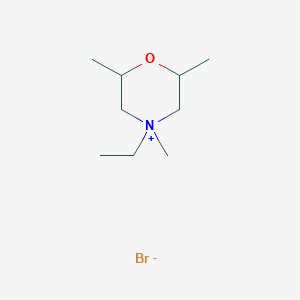
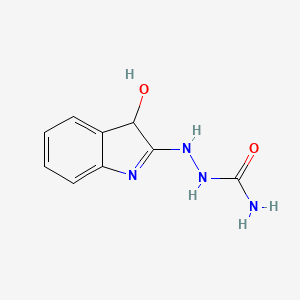
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
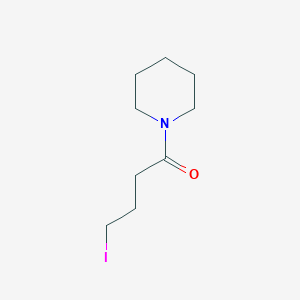
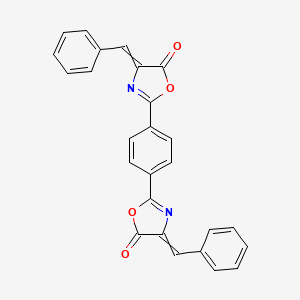
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
